An In-depth Technical Guide to Cy7 Diacid: Structure, Properties, and Applications
An In-depth Technical Guide to Cy7 Diacid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Cyanine7 (Cy7) diacid, a near-infrared (NIR) fluorescent dye with significant applications in biomedical research and drug development. We will delve into its chemical structure, physicochemical and spectral properties, and provide detailed experimental protocols for its use.
Chemical Structure and Variants
Cy7 diacid, also known as Cyanine7 dicarboxylic acid, is a heptamethine cyanine dye. Its core structure consists of two indolenine rings linked by a seven-carbon polymethine chain. The "diacid" designation indicates the presence of two carboxylic acid functional groups, typically at the terminus of alkyl chains attached to the nitrogen atoms of the indolenine rings. These carboxylic acid groups serve as reactive handles for conjugation to biomolecules.
A key variation of this dye is the sulfonated form, often referred to as sulfo-Cy7 diacid. The addition of sulfonate groups dramatically increases the water solubility of the dye, which is a critical property for many biological applications.[1]
Below are the representative chemical structures for both the non-sulfonated and sulfonated forms of Cy7 diacid.
Figure 1: Chemical Structure of a representative Cy7 dicarboxylic acid.
Caption: Representative structure of Cy7 dicarboxylic acid.
Figure 2: Chemical Structure of a representative sulfo-Cy7 dicarboxylic acid.
Caption: Representative structure of sulfo-Cy7 dicarboxylic acid.
Physicochemical and Spectral Properties
The properties of Cy7 diacid can vary depending on its specific structure (e.g., length of the alkyl chain) and whether it is sulfonated. The following tables summarize the key properties for representative non-sulfonated and sulfonated Cy7 diacid compounds.
Table 1: Physicochemical Properties of Cy7 Diacid Variants
| Property | Cyanine7 dicarboxylic acid | sulfo-Cyanine7 dicarboxylic acid |
| Appearance | Dark green solid | Dark green solid |
| Molecular Formula | C42H53ClN2O4[2] | C42H51KN2O10S2[3] |
| Molecular Weight | 685.35 g/mol [2] | 847.1 g/mol [3] |
| Solubility | Good in DCM, DMF, DMSO; low in water | Good in water, DMF, DMSO |
| Storage Conditions | -20°C in the dark, desiccate | -20°C in the dark, desiccate |
Table 2: Spectral Properties of Cy7 Diacid Variants
| Property | Cyanine7 dicarboxylic acid | sulfo-Cyanine7 dicarboxylic acid |
| Excitation Maximum (λex) | ~750 nm | ~750 nm |
| Emission Maximum (λem) | ~773 nm | ~773 nm |
| Molar Extinction Coefficient (ε) | ~199,000 L·mol⁻¹·cm⁻¹ | ~240,600 L·mol⁻¹·cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.3 | ~0.24 |
| Stokes Shift | ~23 nm | ~23 nm |
The fluorescence quantum yield of cyanine dyes is highly sensitive to their environment, including solvent viscosity and temperature. An increase in solvent viscosity can lead to a higher quantum yield by restricting the non-radiative cis-trans isomerization of the polymethine chain. Conversely, higher temperatures tend to decrease the quantum yield. The fluorescence of Cy7 is generally stable over a broad pH range, from approximately 3 to 10.
Experimental Protocols
This section provides detailed methodologies for key experiments involving Cy7 diacid.
Determination of Fluorescence Quantum Yield (Comparative Method)
This protocol describes the determination of the fluorescence quantum yield of a Cy7 diacid sample by comparing it to a standard with a known quantum yield.
Materials:
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Cy7 diacid sample
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Quantum yield standard (e.g., Indocyanine Green in DMSO)
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High-purity solvent (e.g., DMSO, PBS)
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UV-Vis spectrophotometer
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Spectrofluorometer
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Quartz cuvettes (1 cm path length)
Procedure:
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Prepare Stock Solutions: Prepare stock solutions of the Cy7 diacid sample and the quantum yield standard in the chosen solvent.
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Prepare Dilutions: From the stock solutions, prepare a series of dilutions of both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
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Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the selected excitation wavelength.
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Measure Fluorescence: Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution of the sample and the standard at the same excitation wavelength used for the absorbance measurements.
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Data Analysis:
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Integrate the area under the fluorescence emission spectrum for each solution.
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For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
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Determine the gradient (slope) of the linear fit for both the sample (Grad_X) and the standard (Grad_ST).
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Calculate the quantum yield of the sample (Φ_X) using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
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Φ_ST is the known quantum yield of the standard.
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η_X is the refractive index of the sample solvent.
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η_ST is the refractive index of the standard's solvent.
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Figure 3: Workflow for Determining Fluorescence Quantum Yield.
Caption: Workflow for the comparative determination of fluorescence quantum yield.
Conjugation of Cy7 Diacid to Proteins (via NHS Ester)
This protocol describes the conjugation of Cy7 diacid to primary amines on a protein by first activating the carboxylic acids to N-hydroxysuccinimide (NHS) esters.
Materials:
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Cy7 diacid
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Protein to be labeled (in an amine-free buffer, e.g., PBS)
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Anhydrous DMSO or DMF
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N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for sulfo-Cy7 diacid
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Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
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Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
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Activate Cy7 Diacid:
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Dissolve Cy7 diacid in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
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Add 1.5 equivalents of EDC and 1.2 equivalents of NHS (or sulfo-NHS) to the dye solution.
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Stir the reaction mixture at room temperature for 15-30 minutes in the dark.
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Prepare Protein:
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Ensure the protein is in an amine-free buffer at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange.
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Conjugation Reaction:
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Adjust the pH of the protein solution to 8.3-8.5 using the reaction buffer.
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Add the activated Cy7 NHS ester solution to the protein solution. A starting molar ratio of 10:1 to 20:1 (dye:protein) is recommended.
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Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
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Purification:
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Remove unconjugated dye and reaction byproducts by passing the reaction mixture through a size-exclusion chromatography column. The first colored fraction to elute will be the labeled protein.
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Characterization:
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Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~750 nm (for Cy7).
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Figure 4: Signaling Pathway of Cy7 Diacid Protein Conjugation.
Caption: A simplified workflow for the conjugation of Cy7 diacid to a protein.
Quality Control and Characterization
The purity and identity of Cy7 diacid and its conjugates are crucial for reliable experimental results. The following methods are recommended for quality control:
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High-Performance Liquid Chromatography (HPLC): HPLC with a C18 reverse-phase column and a UV-Vis detector can be used to assess the purity of the dye. A gradient of an aqueous buffer (e.g., triethylammonium acetate) and an organic solvent (e.g., acetonitrile) is typically used for elution.
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Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the dye and its conjugates.
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NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the dye.
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UV-Vis Spectroscopy: The absorbance spectrum can be used to confirm the characteristic absorption maximum of the dye and to determine its concentration using the Beer-Lambert law.
Figure 5: Logical Relationship for Quality Control.
Caption: Key methods for the quality control and characterization of Cy7 diacid.
Synthesis Overview
Conclusion
Cy7 diacid is a versatile near-infrared fluorescent dye with significant potential in various research and development applications. Its reactive carboxylic acid groups allow for straightforward conjugation to a wide range of biomolecules, and its favorable spectral properties make it an excellent choice for in vivo imaging and other sensitive detection methods. The availability of a water-soluble sulfonated version further expands its utility in biological systems. By understanding its chemical properties and utilizing the detailed protocols provided in this guide, researchers can effectively employ Cy7 diacid to advance their scientific endeavors.
